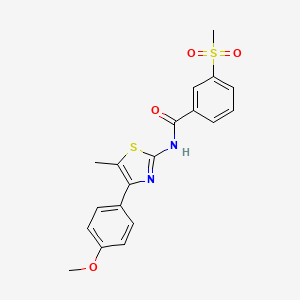

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-12-17(13-7-9-15(25-2)10-8-13)20-19(26-12)21-18(22)14-5-4-6-16(11-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTGOULRDGVBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

Formation of the Benzamide Moiety: The benzamide group is typically formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent such as EDCI or DCC.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions, where a sulfonyl chloride reacts with the aromatic ring under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized or reduced derivatives, substituted aromatic compounds, and hydrolysis products.

Scientific Research Applications

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs due to its ability to modulate estrogen receptors.

Biological Studies: It is used in studies exploring its effects on cellular pathways and molecular targets, contributing to the understanding of its mechanism of action in biological systems.

Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is employed in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with molecular targets such as estrogen receptors. The compound exhibits substantial affinity towards estrogen receptor alpha (ERα), modulating its activity and influencing cellular pathways related to cancer progression . The sulfonyl side chain modifications play a crucial role in determining the compound’s binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The target compound’s key structural elements include:

- 4-Methoxyphenyl substituent : Enhances lipophilicity and may influence binding affinity.

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

Melting Points and Thermal Stability

- However, analogs with similar sulfonyl or benzamide groups exhibit melting points in the range of 237–290°C (e.g., Compound 53: 255–258°C ; Compound 8a: 290°C ). The methylsulfonyl group may elevate melting points due to increased polarity compared to methoxy or trifluoromethyl substituents.

Spectroscopic Data

IR Spectroscopy :

- Methylsulfonyl groups typically show strong absorption bands near 1150–1350 cm⁻¹ (S=O stretching) , distinct from sulfamoyl (1243–1258 cm⁻¹ ) or thione (1247–1255 cm⁻¹ ) vibrations.

- The benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹ , consistent with analogs like hydrazinecarbothioamides .

NMR Spectroscopy :

Electronic and Steric Effects

- Methylsulfonyl vs. Compared to phenylsulfonyl groups in , methylsulfonyl may reduce steric hindrance, improving target selectivity.

- Thiazole vs. Triazole-thiones (e.g., ) exhibit tautomerism, which is absent in the target’s thiazole system, simplifying its conformational landscape.

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. Its molecular formula is C₁₅H₁₅N₃O₃S, and it has a molecular weight of approximately 315.36 g/mol.

1. Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. A study highlighted that thiazole derivatives could induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat | <10 | Bcl-2 inhibition |

| Compound B | A-431 | <15 | Apoptosis induction |

| This compound | MCF-7 | TBD | TBD |

2. Antiviral Activity

The compound's structural features suggest potential antiviral activity. Similar compounds have been studied for their ability to inhibit viral replication by increasing intracellular levels of antiviral proteins like APOBEC3G, which plays a role in inhibiting Hepatitis B virus (HBV) replication .

Case Study: Anti-HBV Activity

In vitro studies demonstrated that derivatives of benzamide could effectively inhibit HBV replication in HepG2 cells. The mechanism involved the upregulation of intracellular APOBEC3G levels, leading to enhanced antiviral activity against both wild-type and drug-resistant strains of HBV .

3. Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activities.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| This compound | TBD |

Research Findings and Mechanisms

Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds. The presence of electron-donating groups such as methoxy has been linked to enhanced biological activity. Molecular dynamics simulations have shown that these compounds interact favorably with target proteins through hydrophobic contacts and hydrogen bonding .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.